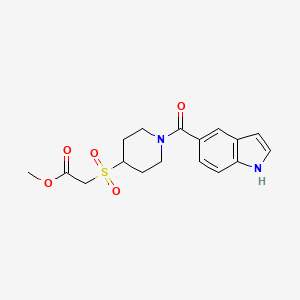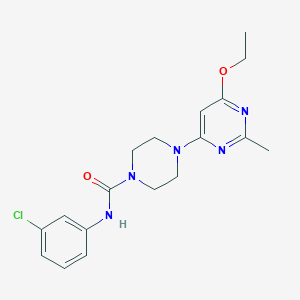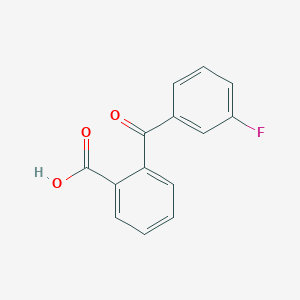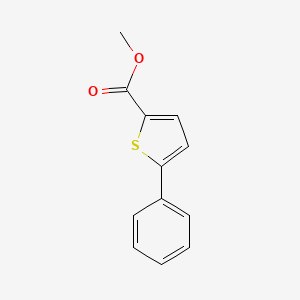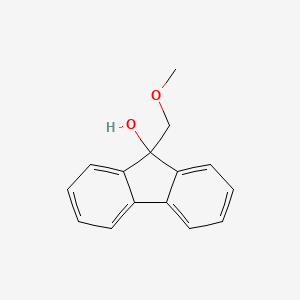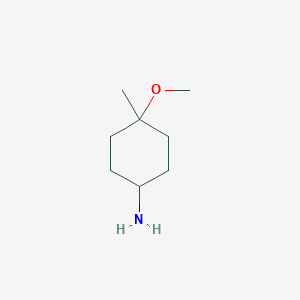![molecular formula C21H18N4O3 B2566919 1-[3-(呋喃-2-基甲基)-2-氧代喹唑啉-4-基]-3-(3-甲基苯基)脲 CAS No. 941895-56-3](/img/new.no-structure.jpg)
1-[3-(呋喃-2-基甲基)-2-氧代喹唑啉-4-基]-3-(3-甲基苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a furan ring, and a urea moiety, making it a unique and interesting molecule for scientific research.
科学研究应用
1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The furan-2-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, using furan and an appropriate alkylating agent. The final step involves the formation of the urea moiety, which can be accomplished by reacting the intermediate with an isocyanate or a carbodiimide under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted urea derivatives with various functional groups.
作用机制
The mechanism of action of 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. The furan ring and urea moiety can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 3-(2-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one share structural similarities with 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and 2-furylmethylamine also contain the furan ring.
Uniqueness: 1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea is unique due to the combination of its quinazolinone core, furan ring, and urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
941895-56-3 |
|---|---|
分子式 |
C21H18N4O3 |
分子量 |
374.4 |
IUPAC 名称 |
1-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C21H18N4O3/c1-14-6-4-7-15(12-14)22-20(26)24-19-17-9-2-3-10-18(17)23-21(27)25(19)13-16-8-5-11-28-16/h2-12H,13H2,1H3,(H2,22,24,26) |
InChI 键 |
MTYFBKNCQQJSHB-LYBHJNIJSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


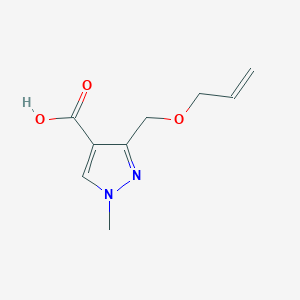
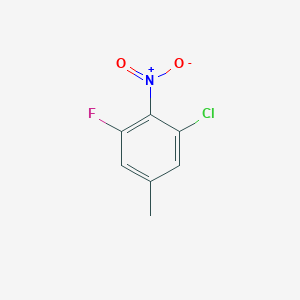
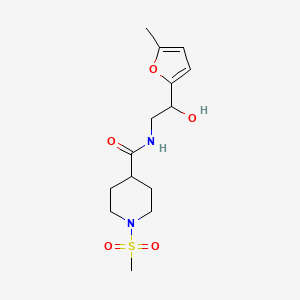
![3-allyl-8-cyclohexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2566840.png)
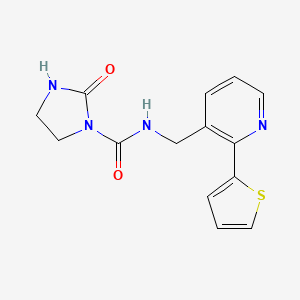
![(Z)-3,5-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2566842.png)

